
Benzenepropanoic acid, 3-methoxy-alpha-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-methoxy-alpha-oxo-, also known as 3-(3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a benzene ring substituted with a methoxy group and a propanoic acid moiety with an alpha-oxo group. This compound is of interest in various fields due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-methoxy-alpha-oxo- typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for Benzenepropanoic acid, 3-methoxy-alpha-oxo- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3-methoxy-alpha-oxo- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the alpha-oxo group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of halogenated derivatives such as 3-bromo-3-methoxybenzenepropanoic acid.
科学的研究の応用
Benzenepropanoic acid, 3-methoxy-alpha-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry[][4].
作用機序
The mechanism of action of Benzenepropanoic acid, 3-methoxy-alpha-oxo- involves its interaction with specific molecular targets and pathways. The alpha-oxo group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The benzene ring allows for aromatic interactions, which can be crucial in binding to enzymes or receptors .
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 2-methoxy-alpha-oxo-: Similar structure but with the methoxy group in the ortho position.
Benzenepropanoic acid, 4-methoxy-alpha-oxo-: Similar structure but with the methoxy group in the para position.
Benzenepropanoic acid, alpha,4-dihydroxy-3-methoxy-: Contains additional hydroxyl groups, increasing its polarity and potential hydrogen bonding interactions.
Uniqueness
Benzenepropanoic acid, 3-methoxy-alpha-oxo- is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interactions. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its ortho and para counterparts .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
3-methoxy-2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9(8(11)10(12)13)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,12,13) |
InChIキー |
CHIQFEKFEXKAOA-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


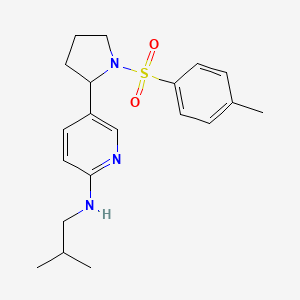


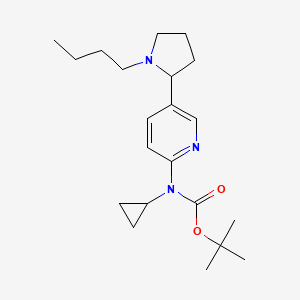
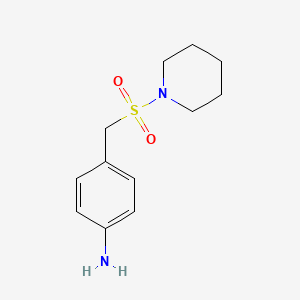

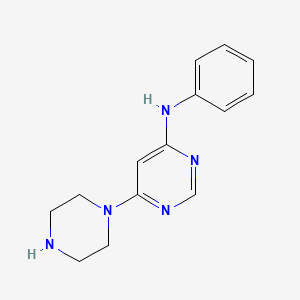

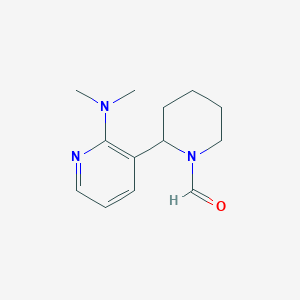
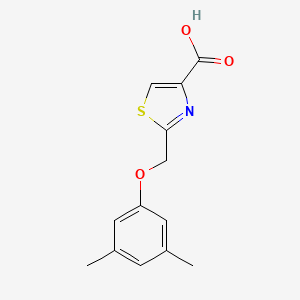

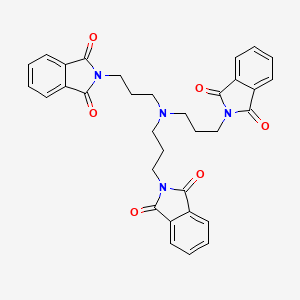
![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

